[2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol typically involves the condensation of 3-methyl-1H-pyrazole with 4-pyridinecarboxaldehyde, followed by reduction of the resulting Schiff base . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction conditions often include refluxing in an appropriate solvent like ethanol or methanol for several hours .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
[2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol can undergo various chemical reactions, including:
Substitution: The pyrazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
[2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol involves its ability to coordinate with metal ions, forming stable complexes . These complexes can interact with biological targets such as enzymes, altering their activity. The compound’s pyrazole and pyridine rings provide multiple coordination sites, allowing it to form chelates with metal ions, which can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation .
Comparison with Similar Compounds
Similar Compounds
[2-(1H-pyrazol-1-yl)pyridin-4-yl]methanol: Similar structure but lacks the methyl group on the pyrazole ring.
[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol: Contains additional methyl groups on the pyrazole ring.
[2-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanol: The methanol group is attached to the 3-position of the pyridine ring instead of the 4-position.
Uniqueness
[2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol is unique due to its specific substitution pattern, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
[2-(3-methylpyrazol-1-yl)pyridin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-8-3-5-13(12-8)10-6-9(7-14)2-4-11-10/h2-6,14H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKRXLNLROQQDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249363-94-7 | |
Record name | [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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